Citalopram carboxylic acid-d6

Description

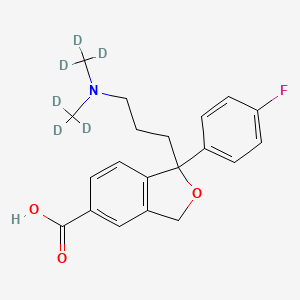

Citalopram carboxylic acid-d6 is a deuterium-labeled analog of citalopram carboxylic acid, a known degradation product of the antidepressant escitalopram (ESC) . The non-deuterated form (citalopram carboxylic acid) is generated under basic conditions during ESC degradation, constituting 62.03% of degradation products after 12 hours at 70°C in 0.1 N NaOH . The deuterated version (d6) incorporates six deuterium atoms, typically replacing hydrogens in the carboxylic acid moiety or adjacent positions, to serve as a stable isotope-labeled internal standard. This compound is critical in liquid chromatography–mass spectrometry (LC-MS/MS) analyses for quantifying citalopram and its metabolites in pharmacokinetic studies, stability testing, and bioanalytical assays. Its use minimizes matrix effects and instrumental variability, ensuring high precision in quantitative measurements .

Properties

Molecular Formula |

C20H22FNO3 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carboxylic acid |

InChI |

InChI=1S/C20H22FNO3/c1-22(2)11-3-10-20(16-5-7-17(21)8-6-16)18-9-4-14(19(23)24)12-15(18)13-25-20/h4-9,12H,3,10-11,13H2,1-2H3,(H,23,24)/i1D3,2D3 |

InChI Key |

GECQEQCYCDJXJC-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C(=O)O)C3=CC=C(C=C3)F)C([2H])([2H])[2H] |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of citalopram carboxylic acid-d6 involves the synthesis of citalopram followed by its conversion to the carboxylic acid form. The synthesis of citalopram typically involves the cyclization of a precursor diol in the presence of an azodicarboxylate, a phosphine, and a strong base . The deuterated form is achieved by incorporating deuterium atoms at specific positions during the synthesis process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is purified through crystallization and recrystallization techniques to achieve the desired purity and isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

Citalopram carboxylic acid-d6 undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride (LiAlH4) is used for the reduction of carboxylic acids to alcohols.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of citalopram carboxylic acid.

Reduction: Formation of citalopram alcohol.

Substitution: Formation of substituted citalopram derivatives.

Scientific Research Applications

Citalopram carboxylic acid-d6 is used in various scientific research applications, including:

Pharmacokinetics: Studying the metabolism and excretion of citalopram in biological systems.

Drug Development: Used as an internal standard in mass spectrometry for the quantification of citalopram and its metabolites.

Neuroscience: Investigating the effects of citalopram on serotonin reuptake and neurotransmission.

Analytical Chemistry: Developing sensitive and selective detection methods for citalopram in complex matrices.

Mechanism of Action

Citalopram carboxylic acid-d6, like citalopram, inhibits the reuptake of serotonin in the central nervous system by blocking the serotonin transporter (SLC6A4). This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission . The deuterated form is primarily used for tracking and studying the pharmacokinetics of citalopram without altering its mechanism of action.

Comparison with Similar Compounds

Table 1: Key Citalopram-Related Compounds

Degradation Pathways

Citalopram carboxylic acid forms predominantly under basic conditions, whereas other related compounds arise from synthesis intermediates or oxidative pathways. For example:

Table 2: Degradation Products of Escitalopram Under Basic Conditions

| Condition | Citalopram Carboxylic Acid | CIT-A | Remaining ESC |

|---|---|---|---|

| 0.1 N NaOH, 70°C, 12 h | 62.03% | 42.22% | 0.40% |

Deuterated vs. Non-Deuterated Forms

Deuterated analogs like this compound are indispensable in analytical chemistry for their near-identical chemical properties to non-deuterated forms, except for molecular weight differences. For example:

- Salicylic Acid-d6: A deuterated internal standard with a molecular weight of 144.15 g/mol (vs. 138.12 g/mol for non-deuterated salicylic acid) .

- This compound: Expected molecular weight increase of ~6 g/mol compared to the non-deuterated form, enabling precise MS detection .

Table 3: Comparison of Deuterated and Non-Deuterated Carboxylic Acids

Analytical and Functional Considerations

This compound is prioritized in regulatory assays due to its role in tracking degradation and ensuring drug quality. Its chromatographic behavior (e.g., RRT) is calibrated against pharmacopeial standards to validate method specificity . In contrast, non-deuterated related compounds like CIT-A are monitored to assess drug stability and impurity thresholds .

The deuterated compound’s synthesis involves isotopic labeling techniques, with characterization via mass spectrometry and nuclear magnetic resonance (NMR), aligning with methodologies for carboxylic acid derivatives outlined in materials science research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.